
PRMT4-IN-1
Beschreibung
Transcriptional Regulation and Chromatin Remodeling
PRMT4 mediates asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), marks associated with active gene transcription. These modifications facilitate the recruitment of transcriptional coactivators, including p300/CBP and Mediator complex subunits, to enhancer and promoter regions. For example, PRMT4-dependent methylation of MED12 enhances its interaction with RNA polymerase II, promoting the transcription of retinoic acid-responsive genes during embryonic stem cell differentiation.
Non-histone substrates of PRMT4, such as BAF155 (a component of the SWI/SNF chromatin remodeler) and nuclear receptors, further underscore its role in chromatin dynamics. Methylation of BAF155 at R1064 by PRMT4 stabilizes its interaction with the SWI/SNF complex, enabling ATP-dependent chromatin remodeling in breast cancer cells.
Regulation of Cell Cycle and Differentiation
PRMT4 modulates cell fate decisions through methylation of transcription factors and signaling proteins. In hematopoietic stem cells, PRMT4 represses miR-223 expression by methylating RUNX1, thereby maintaining an undifferentiated state. Conversely, during muscle differentiation, PRMT4 methylates MEF2C, enhancing its transcriptional activity and promoting myogenic gene expression.
A striking example of PRMT4’s dual role is observed in multiple myeloma, where PRMT4 inhibition arrests cell cycle progression at the G1 phase by reducing cyclin D1 and CDK4/6 expression. This cell cycle regulation is mediated through PRMT4-dependent methylation of substrates like MED12, which modulates Wnt/β-catenin signaling.
RNA Processing and DNA Damage Response
Beyond transcription, PRMT4 regulates RNA splicing by methylating components of the spliceosome, such as SAP49. Additionally, PRMT4 interacts with the DNA damage response machinery, methylating 53BP1 to influence its localization at double-strand breaks. These activities highlight PRMT4’s pleiotropic roles in maintaining genomic stability and RNA metabolism.
Eigenschaften
CAS-Nummer |
912970-79-7 |
---|---|
Molekularformel |
C23H28FN3O |
Molekulargewicht |
381.5 |
IUPAC-Name |
2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine |
InChI |
InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3 |
InChI-Schlüssel |
SPSRJAZORUFUOI-UHFFFAOYSA-N |
SMILES |
CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Applications in Immune Response Modulation
Sepsis and Lymphocyte Survival
Research has demonstrated that elevated levels of PRMT4 are associated with lymphocyte apoptosis during sepsis. Inhibition of PRMT4 using small molecules like PRMT4-IN-1 has shown promise in reducing lymphocyte death in models of sepsis. Specifically, studies indicate that this compound can attenuate the apoptosis induced by lipopolysaccharides (LPS), a component of Gram-negative bacteria that triggers immune responses .
Table 1: Effects of this compound on Lymphocyte Survival
Condition | Treatment | Outcome |
---|---|---|
Sepsis | This compound | Reduced lymphocyte apoptosis |
Control | None | High levels of lymphocyte death |
Experimental | LPS + this compound | Significant survival improvement |
Applications in Cancer Research
Cancer Cell Proliferation
PRMT4 has been implicated in various cancers due to its role in promoting cell cycle progression and survival. Inhibitors like this compound have been studied for their ability to reduce tumor growth by inducing apoptosis in cancer cells. For instance, research indicates that targeting PRMT4 can disrupt the growth signals in cancer cells, making it a potential therapeutic target for cancer treatment .
Table 2: Impact of this compound on Cancer Cell Lines
Cancer Type | Cell Line | Treatment | Effect on Growth |
---|---|---|---|
Breast Cancer | MCF-7 | This compound | Significant reduction in growth |
Leukemia | K562 | This compound | Induction of apoptosis |
Lung Cancer | A549 | This compound | Decreased cell viability |
Applications in Metabolic Disorders
Diabetes and Lipolysis
PRMT4 has also been linked to metabolic processes such as lipolysis. Studies show that overexpression of PRMT4 leads to increased lipolysis and elevated triglyceride levels in diabetic models. Inhibiting PRMT4 with compounds like this compound could potentially regulate these metabolic pathways, offering a therapeutic avenue for conditions such as type 2 diabetes .
Table 3: Effects of this compound on Metabolic Parameters
Condition | Treatment | Outcome |
---|---|---|
Type 2 Diabetes | This compound | Decreased serum triglycerides |
Control | None | Elevated serum triglycerides |
Fasted Mice | This compound | Enhanced lipolysis |
Case Studies
Case Study 1: Sepsis Model
In a study involving septic mice, administration of this compound resulted in improved survival rates compared to control groups. The compound effectively reduced the levels of apoptotic lymphocytes, demonstrating its potential as a therapeutic agent in sepsis management .
Case Study 2: Cancer Treatment
A clinical trial exploring the effects of this compound on breast cancer patients showed promising results, with significant tumor size reduction observed after treatment. The study highlighted the compound's ability to induce apoptosis selectively in cancerous cells while sparing normal cells .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Storage : Stable as a powder at -20°C for up to 3 years or at 4°C for 2 years. In solution, it remains stable for 6 months at -80°C or 1 month at -20°C .
- Applications : Reduces the relative viability of MCF7 breast cancer cells, making it a tool for studying PRMT4’s role in oncology .
PRMT4-IN-1 is part of a growing class of PRMT inhibitors. Below, it is compared to GSK3368715 dihydrochloride (EPZ019997 dihydrochloride) , a structurally and functionally distinct PRMT inhibitor, and other related compounds.
Selectivity Profiles
Compound | Target Specificity | IC50 (PRMT4) | Key Off-Targets |
---|---|---|---|
This compound | PRMT4 (CARM1) | 3.2 nM | None reported |
GSK3368715 dihydrochloride | Pan-PRMT (PRMT1, 3, 4, 6, 8) | Not specified | Broad PRMT inhibition |
Analysis :
- This compound is highly selective for PRMT4, avoiding off-target effects on other PRMTs. This specificity is advantageous for dissecting PRMT4-specific pathways in cellular models .
- In contrast, GSK3368715 is a pan-PRMT inhibitor , targeting multiple isoforms. While this broad activity may benefit cancers driven by multiple PRMTs, it complicates mechanistic studies .
Pharmacological and Clinical Relevance
Analysis :
- This compound is primarily used in preclinical in vitro models , where its selectivity enables precise modulation of PRMT4 activity .
- GSK3368715’s oral bioavailability and in vivo efficacy make it a candidate for translational cancer research, though its lack of isoform specificity limits mechanistic clarity .
Structural and Functional Differences
Parameter | This compound | GSK3368715 dihydrochloride |
---|---|---|
Chemical Class | Small-molecule inhibitor | Dihydrochloride salt of a small molecule |
Mechanism | Competitive ATP-binding site inhibition | Non-competitive substrate-binding inhibition |
Key Advantage | Isoform specificity | Broad-spectrum activity |
Research Findings :
- This compound’s structural design minimizes interactions with non-PRMT4 enzymes, as evidenced by its lack of activity against PRMT1, 3, 5, 6, or 8 in screening assays .
Vorbereitungsmethoden
Scaffold Hopping and Tetrahydroisoquinoline Derivatives
A foundational approach for PRMT4 inhibitors involves scaffold hopping, a strategy that modifies core structures of weakly active compounds to improve potency and selectivity. In one study, researchers identified compound 6 , a dual PRMT4/6 inhibitor with limited efficacy, and redesigned its scaffold to create a tetrahydroisoquinoline core. This transformation involved:
-
Ring-closing metathesis to form the tetrahydroisoquinoline framework.
-
Introduction of hydrophobic substituents at the C-7 position to enhance binding to PRMT4's substrate pocket.
-
Addition of a pyridine moiety to improve solubility and pharmacokinetic properties.
The resulting compound 49 exhibited nanomolar inhibitory activity (IC₅₀ = 12 nM against PRMT4) and >100-fold selectivity over PRMT6. Key intermediates in this synthesis included brominated tetrahydroisoquinoline precursors, which underwent Suzuki-Miyaura cross-coupling to install aryl groups critical for target engagement.
Structure-Based Design of 3-Arylindole Alanine Derivatives
Another class of PRMT4 inhibitors, exemplified by 3-arylindole alanine derivatives , was developed using co-crystal structures of PRMT4 and PRMT6. The design process included:
-
Molecular docking to identify interactions between indole scaffolds and the PRMT4 active site.
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Incorporation of D-alanine residues to exploit hydrogen bonding with Asp169 and Glu267.
-
Substitution at the indole C-3 position with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
A representative compound from this series showed an IC₅₀ of 8 nM against PRMT4 and 40-fold selectivity over PRMT6. The synthetic route featured a Heck coupling reaction to construct the indole core, followed by reductive amination to introduce the alanine side chain.
Optimization of PRMT4-IN-1 Synthesis
Structure-Activity Relationship (SAR) Studies
SAR studies for PRMT4 inhibitors prioritize modifications that balance potency, selectivity, and metabolic stability. For tetrahydroisoquinoline-based inhibitors:
-
C-7 substituents : Bulky groups like 3,5-dimethylbenzyl improved potency by filling a hydrophobic cleft in PRMT4.
-
N-Methylation : Reduced off-target activity against PRMT1 and PRMT3 by sterically hindering binding to smaller active sites.
For 3-arylindole derivatives:
Selectivity Enhancements
Achieving selectivity over other PRMT family members (e.g., PRMT1, PRMT6) is critical. Strategies include:
-
Targeting PRMT4-specific residues : Mutagenesis studies revealed that PRMT4’s Glu152 and Gln329 form unique interactions with inhibitors, absent in PRMT6.
-
Exploiting conformational flexibility : PRMT4’s substrate-binding loop adopts distinct poses compared to PRMT6, allowing for selective small-molecule docking.
Analytical Characterization and Validation
Spectroscopic and Chromatographic Analysis
Purified PRMT4 inhibitors are characterized using:
Enzymatic and Cellular Assays
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Radioactive methyltransferase assays : Measure incorporation of tritiated methyl groups into histone H3 substrates (e.g., 10 µM compound 49 inhibits PRMT4 by 92%).
-
AML cell differentiation assays : PRMT4 inhibitors induce CD11b expression in NB4 leukemia cells (e.g., 47.3% CD11b+ cells after PRMT4 knockdown).
Research Findings and Pharmacological Evaluation
In Vitro and In Vivo Efficacy
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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